molecular formula C8H10N2O3 B505711 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 100377-53-5

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B505711
CAS No.: 100377-53-5
M. Wt: 182.18g/mol
InChI Key: VJPHVNBBMSIBDE-UHFFFAOYSA-N
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Description

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino, methyl, and carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .

Scientific Research Applications

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPHVNBBMSIBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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